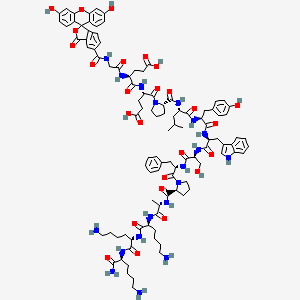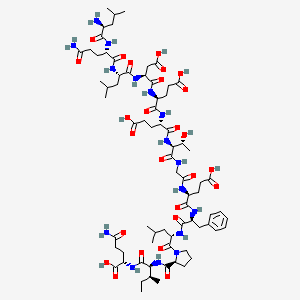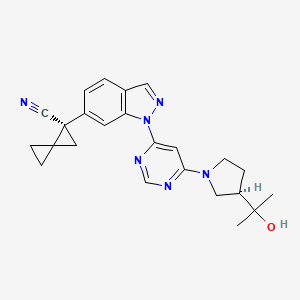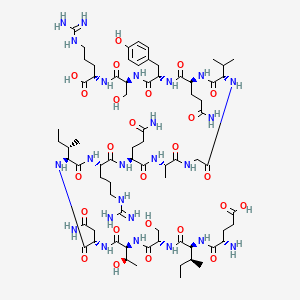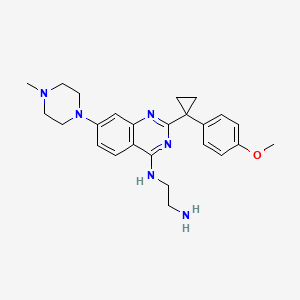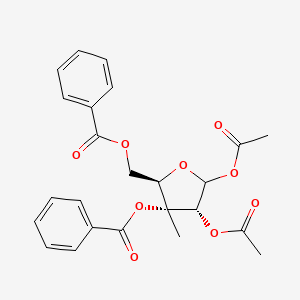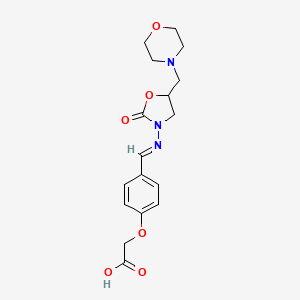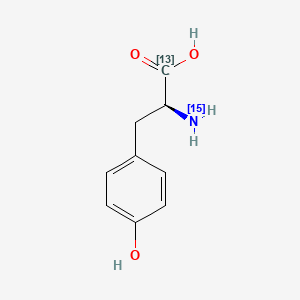
L-Tyrosine-13C,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine-13C,15N is a stable isotope-labeled form of the amino acid L-Tyrosine. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications. L-Tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and is a precursor for several important biomolecules, including neurotransmitters and hormones.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine-13C,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Tyrosine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway of L-Tyrosine. The reaction conditions often involve controlled environments to ensure the high purity and isotopic enrichment of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled precursors. The process is optimized to achieve high yields and isotopic purity. The production methods are designed to be cost-effective while maintaining the quality and consistency required for research applications .
化学反応の分析
Types of Reactions
L-Tyrosine-13C,15N undergoes various chemical reactions, including:
Oxidation: L-Tyrosine can be oxidized to form L-DOPA, which is a precursor for neurotransmitters like dopamine.
Reduction: Reduction reactions can convert L-Tyrosine into other derivatives.
Substitution: Substitution reactions can modify the functional groups on the L-Tyrosine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The reaction conditions are typically optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions include L-DOPA, catecholamines (such as dopamine), and other derivatives that are important in biochemical pathways .
科学的研究の応用
L-Tyrosine-13C,15N has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard for quantification in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation of L-Tyrosine into proteins and other biomolecules.
Medicine: Utilized in research on neurotransmitter synthesis and metabolic disorders.
Industry: Applied in the development of pharmaceuticals and as a tracer in various industrial processes
作用機序
L-Tyrosine-13C,15N exerts its effects by participating in the same biochemical pathways as unlabeled L-Tyrosine. It is incorporated into proteins and other biomolecules, allowing researchers to trace its metabolic fate. The labeled isotopes enable precise quantification and tracking of L-Tyrosine in various biological systems. The molecular targets and pathways involved include the synthesis of neurotransmitters, hormones, and other essential biomolecules .
類似化合物との比較
Similar Compounds
L-Phenylalanine-13C,15N: Another stable isotope-labeled amino acid used in similar research applications.
L-DOPA-13C,15N: A labeled form of L-DOPA, used in studies of neurotransmitter synthesis.
L-Tryptophan-13C,15N: A labeled form of L-Tryptophan, used in protein synthesis and metabolic studies.
Uniqueness
L-Tyrosine-13C,15N is unique due to its specific labeling with carbon-13 and nitrogen-15, which allows for precise tracking and quantification in metabolic studies. Its role as a precursor for important neurotransmitters and hormones further distinguishes it from other labeled amino acids .
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
183.17 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-3-(4-hydroxyphenyl)(113C)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i9+1,10+1 |
InChIキー |
OUYCCCASQSFEME-HJRUCTFRSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H]([13C](=O)O)[15NH2])O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
